molecular formula C17H18N4O2 B3012327 N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1281133-04-7

N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B3012327
CAS RN: 1281133-04-7
M. Wt: 310.357
InChI Key: QBKVRIVSAAPTHR-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C19H21N3O2. It is a pyrazole-based compound that has been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to exhibit anti-inflammatory activity and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential as an anticancer agent. It has been shown to exhibit promising activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several possible future directions for the study of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide. One possible direction is the development of more efficient synthesis methods to improve yields and reduce costs. Another possible direction is the study of the compound's mechanism of action to gain a better understanding of how it works. Additionally, the compound's potential use as an anti-inflammatory agent and as an inhibitor of bacterial and fungal growth could be further explored. Finally, the development of more soluble derivatives of the compound could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step is the preparation of 1-cyanocyclobutane carboxylic acid, which is then converted to 1-cyanocyclobutylamine. The next step involves the reaction of 1-cyanocyclobutylamine with 4-methoxyphenylhydrazine to form the corresponding hydrazone. The final step is the reaction of the hydrazone with methyl isocyanate to produce N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20(17(12-18)9-3-10-17)16(22)15-8-11-21(19-15)13-4-6-14(23-2)7-5-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKVRIVSAAPTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-carboxamide

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